molecular formula C19H19N5O4 B3864963 N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE

N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE

Cat. No.: B3864963
M. Wt: 381.4 g/mol
InChI Key: IZKDSSXDJUOGEM-UHFFFAOYSA-N
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Description

N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group into the pyrimidine ring.

    Amination: Substitution of hydrogen atoms with amino groups.

    Methoxylation: Introduction of methoxy groups on the phenyl rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The nitro and methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE: Unique due to its specific substitution pattern.

    Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-N,4-N-bis(3-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-6-4-8-15(10-13)27-2)23-19(20-12)22-14-7-5-9-16(11-14)28-3/h4-11H,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKDSSXDJUOGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)OC)NC3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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